![molecular formula C16H28N2O2 B11162205 1-{4-[(3-Methylpiperidin-1-yl)carbonyl]piperidin-1-yl}butan-1-one](/img/structure/B11162205.png)
1-{4-[(3-Methylpiperidin-1-yl)carbonyl]piperidin-1-yl}butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(3-METHYLPIPERIDINE-1-CARBONYL)PIPERIDIN-1-YL]BUTAN-1-ONE is a complex organic compound featuring a piperidine moiety. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
The synthesis of 1-[4-(3-METHYLPIPERIDINE-1-CARBONYL)PIPERIDIN-1-YL]BUTAN-1-ONE typically involves multiple steps. One common method includes the reaction of 3-methylpiperidine with piperidin-1-yl butanone under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-[4-(3-METHYLPIPERIDINE-1-CARBONYL)PIPERIDIN-1-YL]BUTAN-1-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, often using halogenated reagents.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(3-METHYLPIPERIDINE-1-CARBONYL)PIPERIDIN-1-YL]BUTAN-1-ONE involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-[4-(3-METHYLPIPERIDINE-1-CARBONYL)PIPERIDIN-1-YL]BUTAN-1-ONE can be compared with other piperidine derivatives such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits anticancer and anti-inflammatory activities.
These compounds share the piperidine core structure but differ in their specific functional groups and biological activities, highlighting the unique properties of 1-[4-(3-METHYLPIPERIDINE-1-CARBONYL)PIPERIDIN-1-YL]BUTAN-1-ONE .
Properties
Molecular Formula |
C16H28N2O2 |
---|---|
Molecular Weight |
280.41 g/mol |
IUPAC Name |
1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]butan-1-one |
InChI |
InChI=1S/C16H28N2O2/c1-3-5-15(19)17-10-7-14(8-11-17)16(20)18-9-4-6-13(2)12-18/h13-14H,3-12H2,1-2H3 |
InChI Key |
VVSGTGBHVLXSNE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N1CCC(CC1)C(=O)N2CCCC(C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.